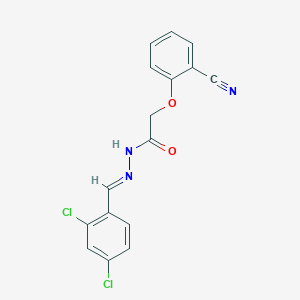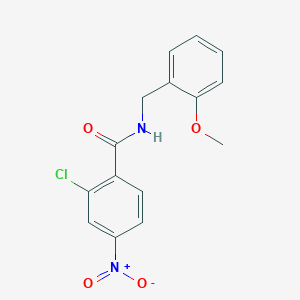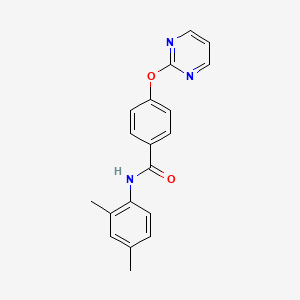
ethyl 1-acetyl-3-amino-5-phenyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-acetyl-3-amino-5-phenyl-1H-pyrazole-4-carboxylate is a compound that has garnered attention due to its versatile chemical structure, allowing for various chemical reactions and modifications. This compound is synthesized through acetylation and other chemical reactions, offering a foundation for studying its molecular structure, chemical, and physical properties.
Synthesis Analysis
The synthesis of this compound involves acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate using acetic anhydride. The acetylation process produces monoacetylated and diacetylated products, depending on the reaction conditions, such as solvent polarity and temperature (Kusakiewicz-Dawid et al., 2007).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through various spectroscopic methods, including HPLC, X-ray, FT-IR, (1)H-NMR, (13)C-NMR, and MS. These studies have confirmed the specific acetylation at the nitrogen atoms in the ring, providing detailed insights into its molecular configuration (Kusakiewicz-Dawid et al., 2007).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including diazotization and coupling with other reagents to afford derivatives such as pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles. These reactions and their mechanisms have been extensively studied, demonstrating the compound's reactivity and potential for further chemical modifications (Ghozlan et al., 2014).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, have been characterized. This compound crystallizes in the monoclinic system, and its structure is stabilized by intermolecular interactions, which are crucial for understanding its physical behavior and solubility in various solvents (Viveka et al., 2016).
Chemical Properties Analysis
The chemical properties of this compound are influenced by its functional groups, which make it a candidate for further functionalization. The presence of acetyl and amino groups allows for nucleophilic substitution reactions, contributing to the compound's versatility in chemical synthesis and modifications (Kusakiewicz-Dawid et al., 2007).
Mécanisme D'action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it’s worth noting that pyrazole derivatives have been found to exhibit various biological activities such as antibacterial, anticancer, anti-inflammatory, antidepressant, anticonvulsant, and anti HIV properties .
Propriétés
IUPAC Name |
ethyl 1-acetyl-3-amino-5-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-3-20-14(19)11-12(10-7-5-4-6-8-10)17(9(2)18)16-13(11)15/h4-8H,3H2,1-2H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUQRWHANPQITF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1N)C(=O)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-cyclopentyl-2-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5530778.png)
![(1S*,5R*)-3-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5530782.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5530792.png)

![6-methyl-4-oxo-1-(2-phenylethyl)-2-[(phenylthio)methyl]-1,4-dihydro-3-pyridinecarboxylic acid](/img/structure/B5530804.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide](/img/structure/B5530808.png)

![(3S*,4R*)-1-[(1,7-dimethyl-1H-indol-2-yl)carbonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5530823.png)
![6-methoxy-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-3-chromanecarboxamide](/img/structure/B5530826.png)

![2-[(4-nitrobenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5530837.png)
